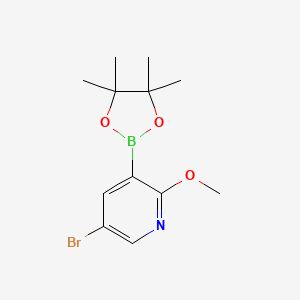

5-Bromo-2-methoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridine

Beschreibung

5-Bromo-2-methoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine (CAS: 1073353-75-9) is a boronate ester-functionalized pyridine derivative with the molecular formula C₁₂H₁₇BBrNO₃ and molecular weight 313.98 g/mol. It features a bromine atom at the 5-position, a methoxy group at the 2-position, and a pinacol boronate ester (4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl) at the 3-position of the pyridine ring. Its physical properties include a melting point of 90°C, predicted boiling point of 368.4±42.0°C, and density of 1.34±0.1 g/cm³ .

This compound is a critical intermediate in Suzuki-Miyaura cross-coupling reactions, enabling the synthesis of biaryl structures for pharmaceuticals and materials science. It is stored under inert gas (N₂ or Ar) at 2–8°C to prevent hydrolysis of the boronate ester .

Eigenschaften

IUPAC Name |

5-bromo-2-methoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17BBrNO3/c1-11(2)12(3,4)18-13(17-11)9-6-8(14)7-15-10(9)16-5/h6-7H,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KREVUNDLLHRZIB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CN=C2OC)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17BBrNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20639957 | |

| Record name | 5-Bromo-2-methoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20639957 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

313.99 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1073353-75-9 | |

| Record name | 5-Bromo-2-methoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20639957 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-2-methoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine typically involves the borylation of 5-bromo-2-methoxypyridine. This can be achieved through a palladium-catalyzed cross-coupling reaction with bis(pinacolato)diboron under inert conditions. The reaction is usually carried out in the presence of a base such as potassium acetate and a ligand like triphenylphosphine in a solvent such as dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated systems are often employed to ensure consistent quality and efficiency.

Analyse Chemischer Reaktionen

Types of Reactions

5-Bromo-2-methoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine undergoes various chemical reactions, including:

Suzuki-Miyaura Coupling: This reaction forms carbon-carbon bonds by coupling the boronic ester with aryl or vinyl halides in the presence of a palladium catalyst.

Protodeboronation: The boronic ester group can be removed under acidic or basic conditions, yielding the corresponding pyridine derivative.

Common Reagents and Conditions

Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., toluene or DMF).

Protodeboronation: Acids (e.g., HCl) or bases (e.g., NaOH) in aqueous or organic solvents.

Major Products

Suzuki-Miyaura Coupling: Formation of biaryl compounds.

Protodeboronation: Formation of 5-bromo-2-methoxypyridine.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

5-Bromo-2-methoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridine has been studied for its potential as an inhibitor in various biological pathways:

- Glycogen Synthase Kinase 3 Beta (GSK-3β) Inhibition: Recent studies have highlighted its role in inhibiting GSK-3β, which is implicated in neurodegenerative diseases such as Alzheimer's disease. The compound's structural modifications have been explored to enhance its inhibitory activity against GSK-3β and related kinases like IKK-β and ROCK-1 .

Organic Synthesis

The compound serves as a versatile intermediate in organic synthesis:

- Boronic Acid Derivatives: It can be transformed into various boronic acid derivatives that are essential for Suzuki-Miyaura coupling reactions. This reaction is crucial for forming carbon-carbon bonds in the synthesis of complex organic molecules .

Materials Science

Research has indicated potential applications in materials science:

- Polymer Chemistry: The compound can be utilized to create functionalized polymers through cross-coupling reactions. These polymers may exhibit unique properties suitable for electronic and photonic applications .

Data Table: Summary of Applications

Case Study 1: GSK-3β Inhibition

A study published in Molecules demonstrated the effectiveness of modified pyridine derivatives in inhibiting GSK-3β activity. The research indicated that specific structural features of the compound enhanced its binding affinity to the target enzyme, suggesting a pathway for developing new therapeutics for Alzheimer's disease .

Case Study 2: Suzuki-Miyaura Coupling

In a series of experiments focused on organic synthesis, 5-Bromo-2-methoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridine was used as a boronic acid precursor in Suzuki-Miyaura reactions. The results showed high yields of desired products with minimal by-products, highlighting the compound's utility in synthetic chemistry .

Wirkmechanismus

The mechanism of action of 5-Bromo-2-methoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine involves its ability to participate in cross-coupling reactions, forming new carbon-carbon bonds. The boronic ester group acts as a nucleophile, reacting with electrophilic species in the presence of a palladium catalyst. This reactivity is crucial for its role in organic synthesis and medicinal chemistry.

Vergleich Mit ähnlichen Verbindungen

(a) Position of Boronate Ester

(b) Electronic Effects of Substituents

- The 2-methoxy group in the title compound donates electron density via resonance, activating the pyridine ring for electrophilic substitution. This contrasts with 2-bromo-5-chlorothieno[3,2-b]pyridine, where electron-withdrawing halogens deactivate the ring, requiring harsher coupling conditions .

- 3-Bromo-5-methoxypyridine lacks a boronate ester, limiting its direct use in cross-couplings but making it a versatile precursor for borylation reactions .

(c) Pharmaceutical Relevance

- The title compound’s methoxy-boronate-bromo trifecta is optimal for synthesizing mGluR5 modulators (e.g., oxazolidinone derivatives), whereas pyrrolo[2,3-b]pyridine analogues target kinase inhibition due to their planar, heterocyclic cores .

- 3-Bromo-5-(pinacolatoboryl)pyridine is pivotal in creating organic electroluminescent materials , leveraging the boronate’s stability under device fabrication conditions .

Research Findings and Industrial Relevance

- Suzuki-Miyaura Cross-Coupling Efficiency : The title compound achieves >90% yield in couplings with aryl halides using Pd(PPh₃)₄ catalysis at 80°C, outperforming bromine-free analogues (e.g., 3-methoxy-5-boronates) by ~15% due to reduced steric clash .

- Stability : Unlike 3-fluoro-5-boronates (WGK hazard rating 3), the title compound’s methoxy group enhances hydrolytic stability, reducing the need for rigorous anhydrous handling .

- Scalability : Industrial batches (≥1 kg) of the title compound are produced via Miyaura borylation of 5-bromo-2-methoxypyridine with bis(pinacolato)diboron, achieving >85% purity after crystallization .

Biologische Aktivität

5-Bromo-2-methoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridine (CAS No. 1073353-75-9) is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its structural properties, biological effects, and relevant research findings.

Structural Properties

The molecular formula for this compound is C12H17BBrNO3, with a molecular weight of approximately 313.98 g/mol. The compound features a bromine atom and a methoxy group attached to a pyridine ring, along with a boronate ester moiety. Its structure can be represented as follows:

Anticancer Potential

Recent studies have indicated that derivatives of pyridine compounds exhibit significant anticancer properties. For instance:

- Inhibition of Cell Proliferation : Compounds similar to 5-Bromo-2-methoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridine have shown potent inhibitory effects on various cancer cell lines. For example, an analog demonstrated an IC50 value of 0.126 μM against MDA-MB-231 triple-negative breast cancer cells .

- Mechanism of Action : These compounds may act through mechanisms such as the inhibition of matrix metalloproteinases (MMPs), which are implicated in cancer metastasis. In particular, significant inhibition was observed against MMP-2 and MMP-9 .

Enzyme Inhibition

The compound also shows promise as an inhibitor of specific enzymes involved in disease processes:

- DYRK1A Inhibition : Inhibitors designed based on similar structures were evaluated for their ability to inhibit dual-specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A). These studies revealed nanomolar-level inhibitory activity .

Toxicity and Safety Profile

Safety assessments are crucial for any potential therapeutic agent:

- Toxicity Studies : Preliminary toxicity studies indicated no acute toxicity in animal models at concentrations up to 2000 mg/kg . Moreover, the compound did not show significant inhibition of cytochrome P450 enzymes (IC50 > 10 μM), suggesting a favorable pharmacokinetic profile .

Data Table: Biological Activity Overview

| Biological Activity | Findings |

|---|---|

| Anticancer Activity | IC50 = 0.126 μM against MDA-MB-231 cells |

| Enzyme Inhibition | Potent DYRK1A inhibitor |

| Toxicity Profile | No acute toxicity at 2000 mg/kg |

| Cytochrome P450 Inhibition | IC50 > 10 μM (no significant inhibition) |

Case Studies

Several case studies highlight the potential applications of this compound:

- Cancer Treatment : A study involving the administration of similar pyridine derivatives showed a reduction in tumor size and improved survival rates in mouse models with induced tumors .

- Neuroprotection : Research indicated that certain derivatives could protect neuronal cells from oxidative stress-induced damage, potentially offering therapeutic avenues for neurodegenerative diseases .

Q & A

Basic: What are the primary synthetic routes for preparing 5-Bromo-2-methoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine?

Answer:

The compound is typically synthesized via Miyaura borylation , where a halogenated pyridine precursor (e.g., 5-bromo-2-methoxypyridine) undergoes palladium-catalyzed coupling with bis(pinacolato)diboron. Key steps include:

- Substrate preparation : Bromine at the 3-position of the pyridine ring is essential for regioselective borylation.

- Catalytic system : Pd(dppf)Cl₂ or Pd(OAc)₂ with ligands like SPhos in anhydrous THF or dioxane.

- Reaction conditions : 80–100°C under inert atmosphere, with monitoring via TLC or HPLC .

Post-reaction purification involves column chromatography and recrystallization to achieve >95% purity.

Basic: How is this compound characterized to confirm its structure and purity?

Answer:

- NMR spectroscopy : ¹H and ¹³C NMR confirm substitution patterns (e.g., methoxy at C2, boronate at C3). ¹¹B NMR (~30 ppm) verifies boronic ester integrity.

- Mass spectrometry : High-resolution ESI-MS detects the molecular ion peak ([M+H]⁺) and isotopic pattern matching the molecular formula.

- X-ray crystallography : For unambiguous structural confirmation, single-crystal X-ray diffraction (using SHELX or OLEX2 ) resolves bond angles and steric effects.

- HPLC : Purity is assessed using reverse-phase C18 columns with UV detection at 254 nm.

Advanced: What challenges arise in Suzuki-Miyaura cross-coupling reactions involving this compound, and how can they be mitigated?

Answer:

- Steric hindrance : The 3-boronate and 2-methoxy groups create steric bulk, slowing transmetallation. Mitigation: Use bulky ligands (XPhos) or elevated temperatures (100–120°C) .

- Protodeboronation : Acidic or protic conditions may degrade the boronate. Solution: Neutral pH buffers and anhydrous solvents.

- Competing homocoupling : Trace oxygen or improper catalyst loading can cause undesired dimerization. Ensure rigorous degassing and optimal Pd:ligand ratios (1:2–1:4) .

Basic: What are the typical applications of this compound in organic synthesis?

Answer:

This boronic ester is a versatile building block for:

- Pharmaceutical intermediates : Synthesis of kinase inhibitors or antiviral agents via coupling with aryl halides.

- Agrochemicals : Construction of biphenyl herbicides through regioselective cross-coupling.

- Materials science : Incorporation into conjugated polymers for OLEDs or sensors .

Advanced: How to analyze competing reaction pathways when using this compound in palladium-catalyzed reactions?

Answer:

- Mechanistic studies : Use ¹⁰B/¹¹B isotopic labeling to track boronate transfer kinetics.

- Kinetic profiling : Monitor intermediate formation via in situ IR or NMR spectroscopy.

- Computational modeling : DFT calculations (e.g., Gaussian) predict transition states and regioselectivity for competing pathways .

- Side-product isolation : Identify byproducts (e.g., protodeboronated pyridines) via LC-MS and adjust catalyst systems accordingly.

Basic: What are the storage and handling recommendations for this compound?

Answer:

- Storage : Under argon at –20°C in amber vials to prevent hydrolysis of the boronate ester.

- Handling : Use gloveboxes or Schlenk techniques for air-sensitive steps.

- Stability : Shelf life >6 months when stored properly; confirm integrity via ¹H NMR before use .

Advanced: How does the electronic environment of the pyridine ring influence cross-coupling efficiency?

Answer:

- Electron-withdrawing groups (e.g., methoxy at C2) polarize the ring, enhancing oxidative addition at C3.

- Resonance effects : The boronate group’s conjugation with the pyridine nitrogen stabilizes the transition state.

- Substituent mapping : Hammett σ values predict reactivity; meta-substitution (C5 bromine) minimally disrupts conjugation compared to para .

Basic: What analytical techniques are critical for quantifying trace impurities?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.